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Compound of Interest

Compound Name: 4-Pyridylcarbinol N-oxide

Cat. No.: B1582606

4-Pyridylcarbinol N-oxide, also known as (1-oxidopyridin-1-ium-4-yl)methanol, is a
heterocyclic compound of significant interest in medicinal chemistry and materials science.[1]
With the molecular formula CeH7NO2 and a molecular weight of 125.13 g/mol , its structure
incorporates both a hydrophilic hydroxymethyl group and a polar N-oxide moiety on a pyridine
scaffold.[1] The N-oxide group fundamentally alters the electronic properties of the pyridine
ring, acting as an electron-donating group through resonance while exhibiting inductive
electron withdrawal. This dual nature makes pyridine N-oxides versatile intermediates in
organic synthesis and unique ligands in coordination chemistry.[2][3]

This guide provides a comprehensive analysis of the spectroscopic data for 4-Pyridylcarbinol
N-oxide, offering researchers and drug development professionals a detailed reference for its
structural elucidation. We will delve into the nuances of its Nuclear Magnetic Resonance
(NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the
observed spectral features from both a theoretical and practical standpoint.

Figure 1: Molecular structure of 4-Pyridylcarbinol N-oxide with atom numbering.

Part 1: Nuclear Magnetic Resonance (NMR)
Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. The
introduction of the N-oxide functionality dramatically influences the chemical environment of the
pyridine ring protons and carbons.
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'H NMR Spectroscopy: Unraveling the Aromatic System

The N-oxide group exerts a strong deshielding effect on the protons in the ortho (C2, C6) and
para (C4) positions. However, in 4-substituted N-oxides, the most significant effect is observed
at the C2 and C6 positions. Compared to the parent 4-pyridylcarbinol, the a-protons (H2, H6) of
the N-oxide derivative are shifted significantly downfield, while the B-protons (H3, H5) are less
affected. This is a hallmark of N-oxidation in pyridines.[4]

] Chemical Shift (5, o Coupling Constant
Proton Assignment Multiplicity
ppm) (3, Hz)
H-2, H-6 ~8.1-8.3 Doublet (d) ~6.5-7.0
H-3, H-5 ~7.2-7.4 Doublet (d) ~6.5-7.0
-CH2-OH ~4.7 Singlet (s)
-CH2-OH Variable Broad Singlet (br s)

Table 1: Predicted *H NMR Spectral Data for 4-Pyridylcarbinol N-oxide. Note: Exact values
may vary based on solvent and spectrometer frequency. Data is inferred from typical values for
4-substituted pyridine N-oxides.[4]

Expert Insights: The two sets of aromatic protons appear as distinct doublets, characteristic of
a symmetrically 1,4-disubstituted aromatic ring. The downfield shift of the H-2/H-6 protons to
>8.0 ppm is a direct consequence of the inductive electron withdrawal and anisotropy of the
N*-O~ bond. The methylene protons (-CH2) appear as a sharp singlet, as adjacent proton
coupling is absent. The hydroxyl proton (-OH) signal is often broad and its chemical shift is
highly dependent on concentration and solvent.

3C NMR Spectroscopy: Mapping the Carbon Skeleton

The electronic effects of the N-oxide group are also clearly reflected in the 13C NMR spectrum.
The C4 carbon, directly bonded to the N-oxide in a para relationship, experiences significant
deshielding. The C2 and C6 carbons are also deshielded, while the C3 and C5 carbons are
comparatively shielded.
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Carbon Assignment Chemical Shift (6, ppm)
C-4 ~148-150

C-2,C-6 ~138-140

C-3,C-5 ~125-127

-CH2-OH ~62-64

Table 2: Predicted 13C NMR Spectral Data for 4-Pyridylcarbinol N-oxide. Note: Data is
inferred from known values for pyridine N-oxide and its derivatives.[1][4][5]

Expert Insights: The most downfield signal is attributed to C-4, a direct result of its attachment
to the electron-withdrawing hydroxymethyl group and its para relationship to the N-oxide. The
chemical shift of the methylene carbon (~63 ppm) is typical for a primary alcohol attached to an
aromatic system. These assignments provide a definitive carbon fingerprint of the molecule.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides invaluable information about the functional groups present in a
molecule. For 4-Pyridylcarbinol N-oxide, the key diagnostic peaks confirm the presence of
the hydroxyl group, the aromatic ring, and the defining N-O bond.

Vibrational Mode

Wavenumber (cm~—2) Intensity .

Assignment

O-H stretch (hydroxyl group,
3400-3100 Strong, Broad (hy Yl grotip

hydrogen-bonded)
3100-3000 Medium Aromatic C-H stretch
2950-2850 Medium-Weak Aliphatic C-H stretch (-CH2-)

_ Aromatic C=C and C=N ring

1600-1450 Medium-Strong )

stretching

N-O stretch (characteristic of
~1250 Strong o ]

pyridine N-oxides)
~1050 Strong C-O stretch (primary alcohol)
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Table 3: Key Infrared Absorption Bands for 4-Pyridylcarbinol N-oxide.[1][6]

Expert Insights: The most crucial absorption for confirming the N-oxide functionality is the
strong band around 1250 cm~*. This N-O stretching vibration is a reliable indicator of
successful oxidation.[6] The broad O-H stretch centered around 3300 cm~1 is indicative of
intermolecular hydrogen bonding, expected for a crystalline solid with a hydroxyl group. The
presence of both aromatic and aliphatic C-H stretches, along with the C-O stretch of the
primary alcohol, completes the structural confirmation.

Part 3: Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and provides clues to the structure
through fragmentation patterns. Using a soft ionization technique like Electrospray lonization
(ESI), 4-Pyridylcarbinol N-oxide is expected to show a prominent protonated molecular ion.

m/z Value Proposed lon Notes

Protonated molecular ion.
126.05 [M+H]* Calculated exact mass for
[CeHsNO2]* is 126.0555.

Loss of the N-oxide oxygen
110.06 [M+H - O]* atom (16 Da), a characteristic

fragmentation.

Loss of water from the carbinol

group.

108.04 [M+H - H20]*

Loss of the hydroxymethyl
95.04 [M+H - CH20H]* _
radical.

Table 4: Expected ESI-MS Fragmentation Data for 4-Pyridylcarbinol N-oxide.

Expert Insights: The primary observation in the ESI mass spectrum will be the base peak
corresponding to the protonated molecule ([M+H]*) at m/z 126.[7] A key diagnostic
fragmentation pathway for N-oxides is the neutral loss of an oxygen atom (16 Da), leading to a
significant peak at m/z 110. This [M-16] fragment corresponds to the protonated 4-
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pyridylcarbinol, confirming the N-oxide precursor. Further fragmentation of the side chain
provides additional structural evidence.

Part 4: Experimental Protocol: Synthesis of 4-
Pyridylcarbinol N-oxide

A reliable method for preparing pyridine N-oxides is through the oxidation of the corresponding
pyridine derivative. The following protocol utilizes m-chloroperoxybenzoic acid (m-CPBA), a
common and effective oxidizing agent.[8][9]
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Figure 2: Workflow for the synthesis of 4-Pyridylcarbinol N-oxide.
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Step-by-Step Methodology:

e Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0
equivalent of 4-pyridylcarbinol in dichloromethane (DCM).

e Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C.

o Oxidation: Slowly add solid m-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.1 equivalents) to
the stirred solution in portions, ensuring the internal temperature does not rise significantly.

o Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm
to room temperature. Stir the reaction for 12-24 hours.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed.

o Workup: Cool the reaction mixture again in an ice bath and quench by slowly adding a
saturated aqueous solution of sodium sulfite (Na2S0Os) to destroy excess peroxide. Then,
add a saturated aqueous solution of sodium bicarbonate (NaHCOs) to neutralize the m-
chlorobenzoic acid byproduct.

o Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the
agueous layer multiple times with DCM.

 Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na=S0Oa), filter,
and concentrate under reduced pressure to yield the crude product.

o Recrystallization: Purify the crude solid by recrystallization from a suitable solvent system
(e.g., ethanol/ethyl acetate) to obtain pure 4-Pyridylcarbinol N-oxide as crystals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pyridylcarbinol-n-oxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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